Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2-(4-methoxy-1H-indol-3-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxy-1H-indol-3-yl)acetic acid, a methoxy-substituted derivative of the well-known phytohormone indole-3-acetic acid (IAA). The indole scaffold is a privileged structure in medicinal chemistry, and strategic functionalization, such as the addition of a methoxy group, can significantly modulate biological activity.[1][2][3] This document details the compound's physicochemical properties, outlines robust synthetic protocols, presents predicted spectroscopic data for structural verification, and explores its potential biological activities and applications based on extensive research of related indole derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule as a key building block or a candidate for biological screening.
Introduction and Significance
2-(4-methoxy-1H-indol-3-yl)acetic acid belongs to the vast family of indole derivatives, compounds of immense interest due to their diverse biological functions. The parent compound, indole-3-acetic acid (IAA), is the most abundant natural plant hormone of the auxin class, playing a pivotal role in cell elongation, division, and overall plant development.[4] The introduction of a methoxy group onto the indole ring, in this case at the 4-position, is anticipated to alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.[1][2]
While its isomers, 5-methoxyindole-3-acetic acid and 6-methoxyindole-3-acetic acid, are more extensively studied—the former being a known metabolite of melatonin and serotonin—the 4-methoxy isomer represents a comparatively underexplored chemical entity with significant potential.[2][5][6][7][8] Its structural similarity to neuroactive compounds and other biologically active indoles makes it a compelling candidate for investigation in neuroscience, oncology, and anti-inflammatory research.[3][6][9]
Physicochemical and Structural Properties
A precise understanding of the compound's fundamental properties is critical for its synthesis, handling, and application in experimental settings.
Table 1: Physicochemical Properties of 2-(4-methoxy-1H-indol-3-yl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(4-methoxy-1H-indol-3-yl)acetic acid | [10] |
| Molecular Formula | C₁₁H₁₁NO₃ | [10] |
| Molecular Weight | 205.21 g/mol | [7][10] |
| Monoisotopic Mass | 205.0739 Da | [10] |
| Appearance | Off-white to light-colored solid (Predicted) | [6] |
| SMILES | COC1=CC=CC2=C1C(=CN2)CC(=O)O | [10] |
| InChIKey | LASOXKFMZMXTOD-UHFFFAOYSA-N | [10] |
Synthesis Protocols and Methodologies
The construction of the indole nucleus is most classically achieved via the Fischer indole synthesis , a reliable and versatile method discovered in 1883.[11][12][13] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The required hydrazone intermediate can be efficiently prepared using the Japp-Klingemann reaction , which couples an aryl diazonium salt with a β-keto-ester.[14][15][16] This two-stage approach provides a robust pathway to 2-(4-methoxy-1H-indol-3-yl)acetic acid.
Synthetic Workflow: Japp-Klingemann / Fischer Indole Synthesis
The rationale for this multi-step pathway is its efficiency and control. The Japp-Klingemann reaction avoids the need to handle potentially unstable hydrazine reagents directly by forming the hydrazone in situ from a more stable aniline precursor.[17] The subsequent Fischer synthesis is a powerful cyclization strategy that directly yields the desired indole core.
Caption: Synthetic workflow for 2-(4-methoxy-1H-indol-3-yl)acetic acid.
Detailed Experimental Protocol
Step 1: Diazotization of 3-Methoxyaniline
-
Dissolve 3-methoxyaniline in 3M hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes in the cold bath. This solution is used immediately in the next step.
Step 2: Japp-Klingemann Reaction to form Hydrazone
-
In a separate flask, dissolve diethyl 2-oxoglutarate in ethanol.
-
Add a solution of sodium acetate in water and cool the mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the keto-ester solution with vigorous stirring.
-
Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
The resulting hydrazone often precipitates and can be collected by filtration, washed with cold water, and dried.
Step 3: Fischer Indole Synthesis for Cyclization
-
Add the dried hydrazone intermediate from Step 2 to a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.[18][19]
-
Heat the mixture to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice. The crude indole ester product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water to neutralize excess acid, and dry. Purify via recrystallization or column chromatography.
Step 4: Hydrolysis and Decarboxylation
-
Reflux the purified indole diester from Step 3 in an aqueous solution of sodium hydroxide and ethanol to facilitate the hydrolysis of the ester groups.[20]
-
After hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid.
-
Gently heat the acidified mixture to induce decarboxylation, yielding the final product, 2-(4-methoxy-1H-indol-3-yl)acetic acid.
-
Cool the solution to allow the product to precipitate fully. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Data and Structural Elucidation
Structural confirmation of the synthesized compound is paramount. While experimentally determined spectra for this specific isomer are not widely published, the following data are predicted based on its structure and analysis of closely related analogs.[5]
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | br s | 1H | N-H | Indole N-H protons are typically deshielded and broad. |
| ~7.20 | t | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |
| ~7.15 | s | 1H | H-2 | Indole H-2 proton, often a singlet or narrow triplet. |
| ~6.85 | d | 1H | H-7 | Aromatic proton coupled to H-6. |
| ~6.55 | d | 1H | H-5 | Aromatic proton coupled to H-6, shielded by the adjacent methoxy group. |
| ~3.90 | s | 3H | -OCH₃ | Methoxy protons are characteristically a sharp singlet. |
| ~3.75 | s | 2H | -CH₂- | Methylene protons adjacent to the indole ring and carboxyl group, appear as a singlet. |
| ~11.0 | br s | 1H | -COOH | Carboxylic acid proton, very broad and downfield; may not be observed. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O (Carboxylic acid) |
| ~155 | C-4 (Aromatic C-O) |
| ~137 | C-7a (Aromatic) |
| ~124 | C-2 (Aromatic) |
| ~122 | C-6 (Aromatic) |
| ~115 | C-3a (Aromatic) |
| ~108 | C-3 (Aromatic) |
| ~104 | C-7 (Aromatic) |
| ~100 | C-5 (Aromatic) |
| ~55 | -OCH₃ |
| ~31 | -CH₂- |
Table 4: Predicted Mass Spectrometry (MS) and Infrared (IR) Data
| Spectrometry | Value | Interpretation |
| MS (EI) | m/z 205 | [M]⁺ (Molecular Ion Peak)[5][10] |
| m/z 160 | [M - COOH]⁺ Fragment[5] | |
| m/z 145 | [M - CH₂COOH]⁺ Fragment[5] | |
| IR (KBr) | 3400-3300 cm⁻¹ | N-H Stretch (indole)[5] |
| 3300-2500 cm⁻¹ | O-H Stretch (carboxylic acid, very broad)[5] | |
| 1710-1680 cm⁻¹ | C=O Stretch (carboxylic acid)[5] | |
| 1260-1210 cm⁻¹ | C-O Stretch (aryl ether)[5] |
Potential Biological Activity and Applications
The biological profile of 2-(4-methoxy-1H-indol-3-yl)acetic acid is largely unexplored. However, its structural features suggest several promising avenues for investigation.
Plant Growth Regulation
As a close analog of IAA, the compound is expected to exhibit auxin-like activity.[2][4] The 4-methoxy group may alter its binding affinity for auxin receptors or its metabolic stability within plant tissues, potentially leading to enhanced or prolonged phytohormonal effects.[1] This makes it a candidate for agricultural applications aimed at promoting root formation and improving crop yields.
Neuroscience and Drug Development
The indole nucleus is central to many neuroactive molecules. The 5-methoxy isomer is a direct metabolite of serotonin, a key neurotransmitter.[7][21] Given this relationship, 2-(4-methoxy-1H-indol-3-yl)acetic acid warrants investigation for its potential to modulate serotonergic pathways, which could have implications for treating mood disorders or other neurological conditions.[6][22]
Anti-Inflammatory and Antioxidant Activity
Indole derivatives, including IAA itself, have demonstrated significant anti-inflammatory and antioxidant properties.[3][9][23] These effects are often mediated through the scavenging of free radicals and the modulation of inflammatory signaling pathways, such as inhibiting the nuclear translocation of NF-κB.[24] The 4-methoxy substitution could enhance these properties by increasing the electron-donating nature of the aromatic ring.
Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion and Future Directions
2-(4-methoxy-1H-indol-3-yl)acetic acid is a synthetically accessible indole derivative with substantial, albeit largely unexplored, potential. Its structural relationship to critical biological molecules provides a strong rationale for its investigation in diverse fields, from agriculture to medicine. The synthetic protocols and predictive spectral data provided in this guide offer a solid foundation for researchers to produce and characterize this compound.
Future research should focus on the experimental validation of its biological activities. Head-to-head comparisons with its 5- and 6-methoxy isomers, as well as the parent compound IAA, would be invaluable for elucidating structure-activity relationships. Comprehensive screening in cellular and animal models is warranted to fully assess its therapeutic and commercial potential.
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